3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705859
InChI: InChI=1S/C11H14N2O2/c1-3-11(2)7-12-10-8(11)5-4-6-9(10)13(14)15/h4-6,12H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17705859

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 3-ethyl-3-methyl-7-nitro-1,2-dihydroindole
Standard InChI InChI=1S/C11H14N2O2/c1-3-11(2)7-12-10-8(11)5-4-6-9(10)13(14)15/h4-6,12H,3,7H2,1-2H3
Standard InChI Key HNSAECMMIZWGEM-UHFFFAOYSA-N
Canonical SMILES CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole consists of a partially saturated indole system. Key features include:

  • Nitro group at position 7: Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

  • 3-Ethyl and 3-methyl substituents: These alkyl groups enhance steric bulk and modulate lipophilicity, potentially affecting biological membrane permeability .

  • Dihydroindole backbone: The partial saturation of the pyrrole ring reduces aromaticity compared to fully conjugated indoles, altering electronic properties.

Table 1: Molecular Properties of 3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole

PropertyValue
Molecular FormulaC12H15N2O2\text{C}_{12}\text{H}_{15}\text{N}_2\text{O}_2
Molecular Weight219.26 g/mol
IUPAC Name3-Ethyl-3-methyl-7-nitro-2,3-dihydro-1H-indole
Key Functional GroupsNitro (-NO₂), Alkyl (C₂H₅, CH₃)

Spectroscopic Identification

Characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals distinct signals for the ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.0–1.1 ppm, singlet) groups, while the nitro group deshields adjacent aromatic protons (δ 8.2–8.5 ppm).

  • Infrared (IR) Spectroscopy: Strong absorption at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirms the presence of the nitro group.

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized through multi-step routes, often beginning with Fischer indole synthesis or modifications of pre-functionalized indoles:

Step 1: Construction of Dihydroindole Core

  • Fischer Indole Synthesis: Cyclization of phenylhydrazine derivatives with ketones under acidic conditions yields 2,3-dihydroindole intermediates . For example, reaction of 4-nitrophenylhydrazine with 3-pentanone generates a nitro-substituted dihydroindole precursor .

Reaction TypeConditionsProduct
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH7-Amino-3-ethyl-3-methyl-2,3-dihydro-1H-indole
CycloadditionMünchnone, THF, 80°C, 24hPyrrolo[3,4-b]indole derivative

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to nitro group polarity; limited solubility in water (<0.1 mg/mL).

  • Stability: Sensitive to prolonged light exposure; nitro group may undergo photolytic degradation.

Thermal Behavior

  • Melting Point: Estimated 148–152°C based on structurally similar nitroindoles.

  • Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, with mass loss corresponding to nitro group elimination.

Industrial and Research Applications

  • Organic Synthesis Intermediate: Serves as a precursor for fused heterocycles via cycloaddition or ring-expansion reactions .

  • Material Science: Nitroindole derivatives are explored as ligands in catalytic systems due to their electron-deficient aromatic systems .

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